

# LC-MS/MS method for detection of 10,11-Dihydro-24-hydroxyaflavinine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10,11-Dihydro-24-hydroxyaflavinine

Cat. No.: B15595168

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An LC-MS/MS method for the sensitive and selective detection of **10,11-Dihydro-24-hydroxyaflavinine** has been developed and is detailed in this application note. This method is suitable for the quantification of this indole-diterpenoid in complex biological matrices, which is of interest to researchers in mycotoxin analysis, drug discovery, and pharmacology. Aflavinine and its derivatives are known to be produced by various fungi, including *Aspergillus flavus*, and exhibit a range of biological activities.[1][2][3]

## Introduction

**10,11-Dihydro-24-hydroxyaflavinine** is a derivative of aflavinine, a class of indole-diterpenoid mycotoxins.[4][5] The analysis of such compounds is crucial for understanding their biosynthesis, biological activity, and potential impact on human and animal health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the detection and quantification of trace levels of these metabolites in complex samples.[6][7][8] This application note provides a detailed protocol for a robust LC-MS/MS method for **10,11-Dihydro-24-hydroxyaflavinine**.

## Experimental

### Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of **10,11-Dihydro-24-hydroxyaflavinine** from biological matrices such as plasma, serum, or fungal culture

extracts.

Protocol:

- Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of water.
- Load 1 mL of the biological sample onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200  $\mu$ L of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography

Table 1: LC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 $\mu$ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient	10% B to 95% B over 10 min, hold at 95% B for 2 min, return to 10% B and re-equilibrate for 3 min

## Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

Table 2: MS/MS Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp.	400°C
Collision Gas	Argon
MRM Transitions	To be determined by infusion of a standard of 10,11-Dihydro-24-hydroxyaflavinine. The precursor ion will be $[M+H]^+$ .

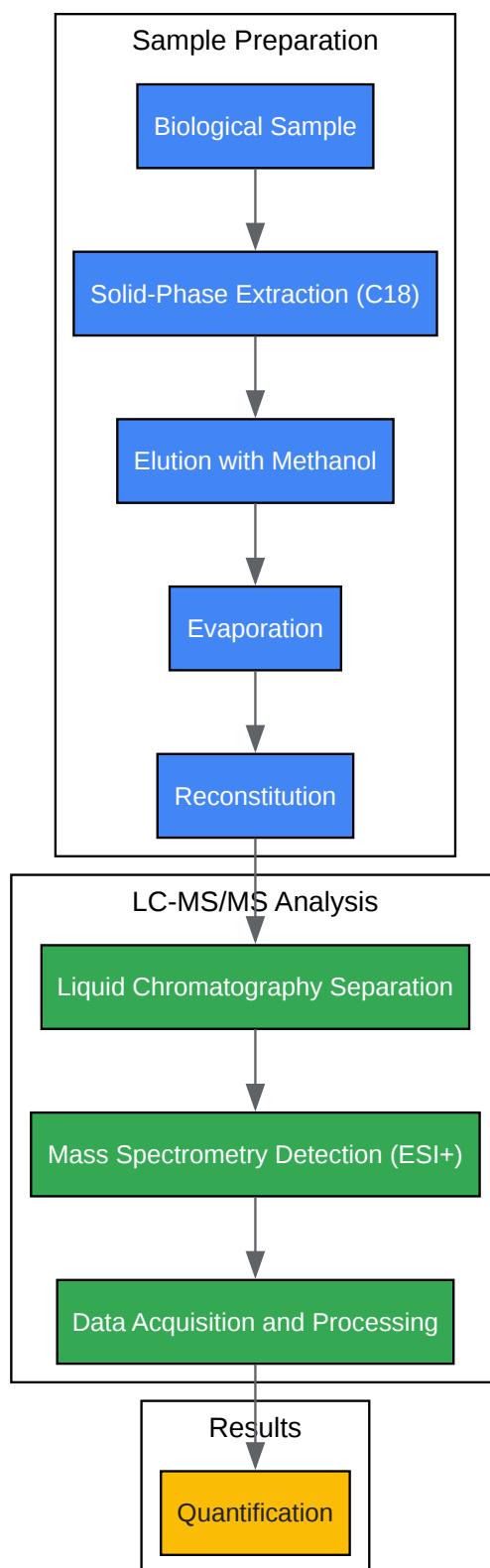
## Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. Representative quantitative data are presented in Table 3.

Table 3: Representative Quantitative Performance Data

Parameter	Value Range
Linearity ( $r^2$ )	> 0.995
LOD	0.1 - 0.5 ng/mL
LOQ	0.5 - 2.0 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

## Workflow and Signaling Pathway Diagrams

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Caption: Experimental workflow for the LC-MS/MS detection of **10,11-Dihydro-24-hydroxyaflavinine**.

## Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of **10,11-Dihydro-24-hydroxyaflavinine** by LC-MS/MS. The described method is robust and can be readily implemented in a research or analytical laboratory setting for the analysis of this mycotoxin in various biological matrices. The provided workflow and parameters serve as a strong foundation for method development and validation.

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